molecular formula C12H15NOS B5734721 1-[(phenylthio)acetyl]pyrrolidine

1-[(phenylthio)acetyl]pyrrolidine

Cat. No.: B5734721
M. Wt: 221.32 g/mol
InChI Key: PEHILLCDALOINM-UHFFFAOYSA-N
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Description

1-[(Phenylthio)acetyl]pyrrolidine is a pyrrolidine derivative characterized by a phenylthio group (-SPh) attached via an acetyl linker to the pyrrolidine nitrogen. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity, bioavailability, and ability to interact with biological targets such as enzymes and receptors . The phenylthio moiety may confer unique electronic and steric properties, influencing reactivity and binding affinity.

Properties

IUPAC Name

2-phenylsulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12(13-8-4-5-9-13)10-15-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHILLCDALOINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Influence on Bioactivity

Compound Substituent Key Biological Activity Reference
1-[(4-Nitrophenoxy)acetyl]pyrrolidine Nitro (EWG) High antibacterial activity
1-[(4-Methoxyphenoxy)acetyl]pyrrolidine Methoxy (EDG) Moderate antibacterial activity
1-(1-Naphthyl)pyrrolidine Naphthyl (hydrophobic) Neuroactivity, antidepressant effects

Structural Analogues and Functional Group Variations

Thio-Containing Derivatives

  • [(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid: Features dual thio groups, enabling unique reactivity in proteomics and metal chelation .
  • 1-((Phenylthio)methyl)pyridin-1-ium chloride : Combines phenylthio with a pyridinium ring, enhancing solubility and ionic interactions .

Aromatic and Heterocyclic Modifications

  • 1-(4-Phenoxyphenyl)pyrrolidine: Integrates a phenoxyphenyl group, improving binding to aromatic protein pockets .
  • 1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one : Merges pyrrolidine with pyridine, creating a dual heterocyclic scaffold for kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Substituents influence logP (lipophilicity), solubility, and metabolic stability:

  • Nitro groups increase polarity, reducing logP but enhancing target binding .
  • Bromine atoms improve halogen bonding but may reduce metabolic stability .
  • Methoxy groups enhance solubility but may lower membrane permeability .

Table 2: Key Physicochemical Comparisons

Compound Molecular Weight (g/mol) logP (Predicted) Key Feature
1-[(Phenylthio)acetyl]pyrrolidine* ~235 (estimated) ~2.1 High lipophilicity (SPh group)
1-[(4-Nitrophenoxy)acetyl]pyrrolidine 250.25 1.8 Polar, moderate solubility
1-(4-Bromobenzyl)pyrrolidine 254.14 3.2 Halogen-bonding capability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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